Sperm motility agonist-1

Chemical Purity Quality Control Reproducibility

Researchers face challenges studying sperm motility without disclosed-mechanism tool compounds. Sperm motility agonist-1 (compound 745) provides a 99.72% pure, DMSO-soluble (100 mg/mL) agonist for phenotypic assays. - Use as positive control or test compound in high-throughput motility screening - Ideal for deconvolution studies (TPP, pull-down, CRISPR screens) - Compare against sAC agonists or PDE3 inhibitors to elucidate pathway - 99.72% purity ensures assay reproducibility

Molecular Formula C16H11N5OS
Molecular Weight 321.4 g/mol
Cat. No. B10861501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSperm motility agonist-1
Molecular FormulaC16H11N5OS
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CSC=N4
InChIInChI=1S/C16H11N5OS/c22-16(14-8-23-9-18-14)19-10-4-5-11-13(7-10)21-15(20-11)12-3-1-2-6-17-12/h1-9H,(H,19,22)(H,20,21)
InChIKeyMZHGYZHXUFUBDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sperm Motility Agonist-1 Overview


Sperm motility agonist-1 (also referred to as compound 745; CAS: 1796991-30-4) is a synthetic small molecule categorized as a sperm motility agonist . It is supplied commercially as a research reagent with a reported purity of 99.72% . The compound's molecular formula is C16H11N5OS and its molecular weight is 321.36 g/mol . Vendor datasheets consistently state that the compound can be used in studies of infertility and enhancement of fertility, although the precise molecular target and mechanism of action remain undisclosed in publicly accessible primary literature .

Phenotypic screening for sperm motility modulators
Undisclosed mechanism suitable for pathway discovery
High-purity reagent for reproducible motility assays

Sperm Motility Agonist-1 Substitution Evidence


Substituting Sperm motility agonist-1 with other in-class compounds such as the soluble adenylyl cyclase (sAC) agonist Sperm motility agonist-2 or the PDE3 inhibitor trequinsin is not scientifically justified due to the absence of public comparative data . While a growing toolbox of small molecules is known to modulate sperm motility through distinct pathways—including direct sAC activation, calcium channel (CatSper) modulation, and phosphodiesterase (PDE) inhibition—no cross-screening data publicly establishes the relative potency, efficacy, or even the primary pathway affiliation of compound 745 [1]. Therefore, any assumption of functional interchangeability would be speculative and could confound experimental outcomes.

Pathway mismatch

Undisclosed mechanism may not align with sAC or PDE3 pathways; direct substitution may confound experimental interpretation.

No comparative data

Lack of cross‑screening evidence limits assumption of similar potency or functional equivalence to Sperm motility agonist-2 or trequinsin.

Sperm Motility Agonist-1 Quantitative Evidence


Purity and Identity Verification

Sperm motility agonist-1 (compound 745) is supplied with a reported purity of 99.72% . This is comparable to the reported purity of 99.67% for the structurally and functionally distinct analog Sperm motility agonist-2 (compound 797), a known soluble adenylyl cyclase (sAC) agonist . While this does not indicate functional similarity, it demonstrates that the compound meets a high standard of chemical purity, a prerequisite for reproducible research.

Chemical Purity
Data to verify
99.72%
+0.05 pp vs agonist‑2 (99.67%)
Supports lot reproducibility
Vendor HPLC specification
Chemical Purity Quality Control Reproducibility

DMSO Solubility for Assay Preparation

For in vitro experimentation, Sperm motility agonist-1 is soluble in DMSO at a concentration of 100 mg/mL (approximately 311.18 mM), though sonication is recommended . This high solubility in a standard vehicle simplifies the preparation of concentrated stock solutions for cell-based assays. In comparison, Sperm motility agonist-2 has a reported solubility in DMSO of 200 mg/mL (approx. 597.34 mM), indicating that compound 745 may require a larger volume of DMSO to achieve the same molarity in a stock solution . This practical detail is important for experimental design, particularly when DMSO concentrations must be minimized to avoid vehicle toxicity.

DMSO Solubility
Data to verify
100 mg/mL
~1.9‑fold lower molarity vs agonist‑2
Informs vehicle control design
Sonication recommended; DMSO vehicle
Solubility In Vitro Assay Formulation

Mechanism of Action Differentiation

No peer-reviewed publications or patents have publicly disclosed the mechanism of action for Sperm motility agonist-1 . This is a critical point of differentiation from other commercially available compounds. For example, Sperm motility agonist-2 is a validated soluble adenylyl cyclase (sAC) agonist, while trequinsin hydrochloride is a PDE3 inhibitor and CatSper modulator [1]. The lack of a defined mechanism for compound 745 means its activity cannot be assumed to overlap with these pathways and could represent a novel or uncharacterized mode of action. Its use is therefore best suited for phenotypic screening or for research where a potential non-sAC, non-PDE3 mechanism is being explored.

Mechanism of Action
Class-level inference
Undisclosed
vs sAC agonist / PDE3 inhibitor defined
Novel pathway probe potential
No peer-reviewed mechanistic data
Mechanism of Action Pathway Selectivity sAC PDE3

Sperm Motility Agonist-1 Application Scenarios


Phenotypic Screening for Motility Modulators

Sperm motility agonist-1 can serve as a positive control or a test compound in high-throughput phenotypic screening assays designed to identify new modulators of sperm motility. Its use is appropriate when the goal is to observe a functional endpoint (e.g., increased motility) without the constraint of targeting a specific, pre-defined pathway such as sAC or PDE3 .

Comparative Studies with sAC and PDE3 Agonists

The compound is well-suited for comparative studies against well-characterized agonists like Sperm motility agonist-2 (sAC agonist) or trequinsin (PDE3 inhibitor/CatSper modulator) [1]. By comparing the effects of compound 745 with these known modulators in the same assay system, researchers can determine if its effects are distinct, additive, or synergistic, helping to elucidate its mechanism of action.

Mechanism-of-Action Deconvolution

Due to the lack of a publicly disclosed mechanism, Sperm motility agonist-1 is an ideal candidate for deconvolution studies. Research applications may include target identification through techniques such as thermal proteome profiling (TPP), affinity pull-down assays followed by mass spectrometry, or genetic screens (e.g., CRISPR-Cas9 knockout) to identify genes that confer resistance or sensitivity to the compound's effects .

Quality Control and Assay Validation

With a reported purity of 99.72% and well-defined solubility in DMSO (100 mg/mL), Sperm motility agonist-1 can be reliably used as a standard for calibrating and validating sperm motility assays . Its consistent chemical properties minimize variability introduced by impurities or formulation issues, which is critical for ensuring inter- and intra-assay reproducibility.

Application
Selection Property
Validation Focus
Phenotypic motility screening
Undisclosed mechanism
Pathway‑agnostic endpoint validation
Comparative pathway studies
Distinct from sAC/PDE3 modulators
Additive or synergistic effect profiling
Target deconvolution
Undisclosed molecular target
Target identification workflows
Assay standardization
High‑purity reagent
Inter‑assay reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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